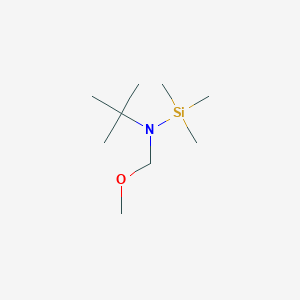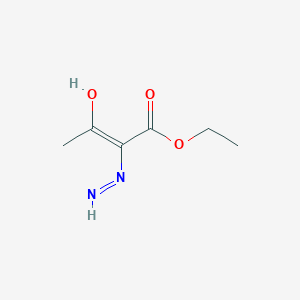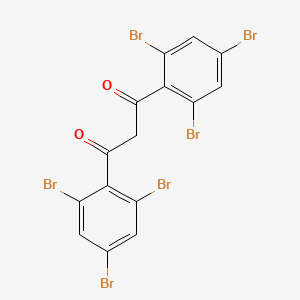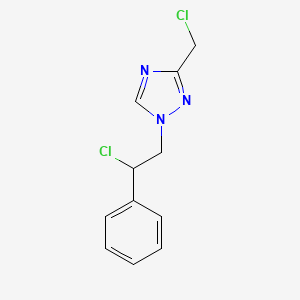![molecular formula C28H26O5S2 B14317432 1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) CAS No. 111950-86-8](/img/structure/B14317432.png)
1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxygen atom and sulfonyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,1-phenylene methylene oxide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different functional groups.
Bisphenol F diglycidyl ether: Another related compound with distinct properties.
4,4’-Methylenebisphenol diglycidyl ether: Shares structural similarities but differs in reactivity and applications.
Uniqueness
1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
111950-86-8 |
|---|---|
Molecular Formula |
C28H26O5S2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-[(4-methylphenyl)sulfonylmethyl]-2-[2-[(4-methylphenyl)sulfonylmethyl]phenoxy]benzene |
InChI |
InChI=1S/C28H26O5S2/c1-21-11-15-25(16-12-21)34(29,30)19-23-7-3-5-9-27(23)33-28-10-6-4-8-24(28)20-35(31,32)26-17-13-22(2)14-18-26/h3-18H,19-20H2,1-2H3 |
InChI Key |
FBALNHUUDQGFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2OC3=CC=CC=C3CS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)

![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)



![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)


